molecular formula C23H19N3O2S2 B12476134 N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide

N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide

Cat. No.: B12476134
M. Wt: 433.5 g/mol
InChI Key: YOFGRRCHTNTYQK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with an aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate amine with a benzoyl chloride derivative.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its structural features could interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the benzothiazole and benzamide moieties suggests possible interactions with biological receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used as an anticancer agent, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide: This compound is unique due to the presence of both benzothiazole and benzamide moieties.

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.

    Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can lead to diverse chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N3O2S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-[(6-amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C23H19N3O2S2/c1-14(27)16-6-9-19(10-7-16)25-22(28)17-4-2-15(3-5-17)13-29-23-26-20-11-8-18(24)12-21(20)30-23/h2-12H,13,24H2,1H3,(H,25,28)

InChI Key

YOFGRRCHTNTYQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC4=C(S3)C=C(C=C4)N

Origin of Product

United States

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